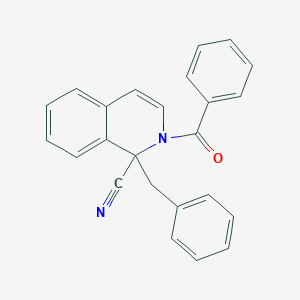
6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research. It is commonly used as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine is not fully understood. However, it is known to act as a nucleophile and can react with electrophilic compounds. It has been shown to inhibit the activity of various enzymes, including protein kinases and proteases. Additionally, it has been shown to have antiviral and herbicidal activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting the activity of protein kinases. Additionally, it has been shown to have antiviral activity by inhibiting the replication of viruses. In the field of agrochemistry, it has been used as a herbicide to control weeds.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine in lab experiments include its versatility as a building block, its ability to inhibit the activity of enzymes, and its antiviral and herbicidal activity. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the use of 6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine in scientific research. One direction is the synthesis of new biologically active compounds using this compound as a building block. Another direction is the investigation of its mechanism of action and its potential as a therapeutic agent. Additionally, it could be used in the development of new fluorescent dyes and polymers.
Synthesis Methods
The synthesis of 6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine involves the reaction of 6-bromo-1H-benzimidazole with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine has been used in various scientific research applications, including medicinal chemistry, agrochemistry, and material science. It is a versatile building block that can be used to synthesize a wide range of biologically active compounds, including kinase inhibitors, antiviral agents, and herbicides. Additionally, it has been used in the synthesis of fluorescent dyes and polymers.
Properties
Molecular Formula |
C10H12BrN3O2S |
|---|---|
Molecular Weight |
318.19 g/mol |
IUPAC Name |
6-bromo-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C10H12BrN3O2S/c1-6(2)17(15,16)14-9-5-7(11)3-4-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
GTAFFSCXOYJHSY-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)Br)N=C1N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)Br)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)

![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)



![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)

![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)



